molecular formula C9H18N2O3 B14457973 2-Heptanamidoacetohydroxamic acid CAS No. 73912-92-2

2-Heptanamidoacetohydroxamic acid

Cat. No.: B14457973
CAS No.: 73912-92-2
M. Wt: 202.25 g/mol
InChI Key: CBNIISYNZBYPTI-UHFFFAOYSA-N
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Description

2-Heptanamidoacetohydroxamic acid is a compound that belongs to the class of hydroxamic acids Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes This compound is characterized by the presence of a heptanamide group attached to an acetohydroxamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptanamidoacetohydroxamic acid typically involves the reaction of heptanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate heptanoyl hydroxylamine, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Heptanamidoacetohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can yield amines or hydroxylamines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxamic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitroso derivatives

    Reduction: Amines or hydroxylamines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

2-Heptanamidoacetohydroxamic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Acts as an inhibitor of metalloproteinases and other enzymes.

    Medicine: Potential therapeutic agent for treating diseases involving metal ion dysregulation.

    Industry: Utilized in the development of anti-corrosive agents and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Heptanamidoacetohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid moiety binds to metal ions, forming stable complexes that can interfere with the catalytic activity of metalloenzymes. This inhibition can affect various molecular targets and pathways, including:

    Matrix metalloproteinases (MMPs): Inhibition of MMPs can prevent the degradation of extracellular matrix components.

    Histone deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression and potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

2-Heptanamidoacetohydroxamic acid can be compared with other hydroxamic acids, such as:

    N-Hydroxybenzamide: Known for its use as an HDAC inhibitor.

    Deferoxamine: Used as a chelating agent for treating iron overload.

    Suberoylanilide hydroxamic acid (SAHA): A well-known HDAC inhibitor used in cancer therapy.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a heptanamide group with an acetohydroxamic acid moiety. This unique combination allows it to exhibit distinct chemical properties and biological activities compared to other hydroxamic acids.

Properties

CAS No.

73912-92-2

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]heptanamide

InChI

InChI=1S/C9H18N2O3/c1-2-3-4-5-6-8(12)10-7-9(13)11-14/h14H,2-7H2,1H3,(H,10,12)(H,11,13)

InChI Key

CBNIISYNZBYPTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NCC(=O)NO

Origin of Product

United States

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